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This guide provides a comparative analysis of the in vivo efficacy of intermittent versus

continuous administration of Zandelisib, a selective inhibitor of the phosphatidylinositol 3-

kinase delta (PI3Kδ) pathway.[1] The intermittent dosing regimen for Zandelisib has been

developed to mitigate immune-related adverse events associated with continuous inhibition of

the PI3Kδ pathway, while aiming to maintain therapeutic efficacy.[2][3][4] This document

synthesizes preclinical and clinical data to offer a comprehensive overview of the two dosing

strategies.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from preclinical and clinical

studies comparing intermittent and continuous Zandelisib administration.

Table 1: Preclinical Efficacy of Zandelisib in a SU-DHL-6 Xenograft Model
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Parameter Continuous Dosing Intermittent Dosing Source

PI3Kδ Inhibitory Effect

(50 mg/kg)
Sustained for 8 hours

Not explicitly stated,

but intermittent

regimen designed to

leverage sustained

effects

[2][4]

PI3Kδ Inhibitory Effect

(100 mg/kg)

Sustained for 24

hours

Not explicitly stated,

but intermittent

regimen designed to

leverage sustained

effects

[2][4]

Anti-tumor Activity Significant Maintained [2][4]

Note: The preclinical data is based on the abstract of a study and specific quantitative

comparisons of tumor growth inhibition between continuous and a defined intermittent schedule

were not available in the provided search results.

Table 2: Clinical Efficacy of Zandelisib in Relapsed or Refractory B-cell Malignancies (Phase

1b Study)
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Efficacy Outcome
Continuous Dosing
(60 mg daily)

Intermittent Dosing
(60 mg, days 1-7 of
28-day cycle after
initial daily dosing)

Source

Follicular Lymphoma

(FL)

Objective Response

Rate (ORR)
76% (n=25)

79% (monotherapy,

n=18), 95% (with

rituximab, n=19)

[5]

Chronic Lymphocytic

Leukemia (CLL) /

Small Lymphocytic

Lymphoma (SLL)

Objective Response

Rate (ORR)
100% (n=10) 100% (n=10) [5]

Marginal Zone

Lymphoma (MZL)

Objective Response

Rate (ORR)
N/A

100% (with rituximab,

n=4)
[5]

Table 3: Safety Profile of Zandelisib in Relapsed or Refractory B-cell Malignancies (Phase 1b

Study)
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Adverse Event
(Grade ≥3)

Continuous Dosing Intermittent Dosing Source

Any Grade ≥3 AE 76% 44% [5]

Diarrhea 21% 5% [5]

Pneumonia 16% 2% [5]

Colitis 3% 3% [5]

Alanine

Aminotransferase

(ALT) Increase

5% 5% [5]

Neutropenia 11% 17% [5]

Treatment-Related

Serious AEs
21% 8% [5]

Experimental Protocols
Preclinical In Vivo Xenograft Study (SU-DHL-6)

Objective: To evaluate the in vivo anti-tumor activity and pharmacodynamics of Zandelisib.

Animal Model: Mice bearing SU-DHL-6 B-cell lymphoma tumors.[2][4]

Drug Administration:

Dosing: Zandelisib was administered orally at doses of 50 mg/kg and 100 mg/kg.[2][4]

Scheduling: While the abstract implies a comparison, the specific intermittent and

continuous schedules used in the preclinical model are not detailed in the available search

results. A continuous regimen would typically involve daily administration, while an

intermittent schedule could involve several days of treatment followed by a drug-free

period.

Endpoint Assessment:
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Pharmacodynamics: PI3Kδ inhibitory effects were assessed at various time points post-

administration (e.g., 8 and 24 hours).[2][4]

Efficacy: Anti-tumor activity was evaluated, likely through the measurement of tumor

volume over time.

Clinical Study: Phase 1b Dose-Escalation and
Expansion Trial

Objective: To evaluate the safety, tolerability, and anti-tumor activity of Zandelisib
administered on continuous and intermittent schedules, as monotherapy or with rituximab, in

patients with relapsed or refractory B-cell malignancies.

Patient Population: Adults with relapsed or refractory B-cell malignancies, including follicular

lymphoma (FL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), and

marginal zone lymphoma (MZL).

Treatment Regimens:

Dose Escalation: Zandelisib was initially evaluated at 60 mg, 120 mg, and 180 mg once

daily on a continuous schedule to determine the recommended phase 2 dose (RP2D),

which was established as 60 mg daily.[5]

Dose Expansion:

Continuous Dosing: Zandelisib 60 mg administered orally once daily.

Intermittent Dosing: Zandelisib 60 mg administered orally once daily for the first two 28-

day cycles, followed by administration on days 1-7 of each subsequent 28-day cycle.[5]

Combination Therapy: Some cohorts received Zandelisib in combination with

intravenous rituximab.[5]

Efficacy and Safety Assessments:

Efficacy: Tumor response was assessed according to standard criteria for the specific

malignancy. Key endpoints included Objective Response Rate (ORR), Duration of
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Response (DOR), and Progression-Free Survival (PFS).

Safety: Adverse events were monitored and graded according to the National Cancer

Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
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Caption: PI3K/AKT signaling pathway targeted by Zandelisib.
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Caption: In vivo comparison of dosing regimens.

Conclusion
The available data suggests that an intermittent dosing schedule of Zandelisib maintains high

efficacy, comparable to that of a continuous dosing regimen, in patients with relapsed or

refractory B-cell malignancies.[5] Notably, the intermittent schedule is associated with a more

favorable safety profile, with a lower incidence of grade 3 or higher adverse events, particularly

diarrhea and pneumonia.[5] Preclinical studies support the rationale for intermittent dosing by

demonstrating a sustained inhibitory effect of Zandelisib on its target, PI3Kδ.[2][4] These

findings have led to the adoption of the intermittent dosing strategy in ongoing and future

clinical trials of Zandelisib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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